molecular formula C8H9N3O2 B3194428 4-Aminoisophthalamide CAS No. 84166-88-1

4-Aminoisophthalamide

Cat. No. B3194428
CAS RN: 84166-88-1
M. Wt: 179.18 g/mol
InChI Key: IBTNPBFVLBUACF-UHFFFAOYSA-N
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Description

4-Aminoisophthalamide is a chemical compound with the molecular formula C8H9N3O2 . It is also known as 5-aminoisophthalamide hydrochloride . The compound has a molecular weight of 179.18 and 215.64 when it is in the form of hydrochloride .


Synthesis Analysis

The synthesis of 4-amino substituted phthalimides, which includes 4-Aminoisophthalamide, has been developed through an atom-efficient one-step process. This process can tolerate a wide range of substituents and yields compounds with interesting solvatochromic properties .


Molecular Structure Analysis

The molecular structure of 4-Aminoisophthalamide is characterized by the presence of an amine group and a phthalimide group. The InChI code for this compound is 1S/C8H9N3O2.ClH/c9-6-2-4 (7 (10)12)1-5 (3-6)8 (11)13;/h1-3H,9H2, (H2,10,12) (H2,11,13);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminoisophthalamide include a density of 1.4±0.1 g/cm3 and a boiling point of 383.4±32.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Fluorescence Monitoring

4-Aminophthalimide (4-AP) has been utilized in fluorescence monitoring studies. For instance, in a study involving polyacrylamide (PAA) gel, 4-AP was used to investigate the presence of various microenvironments within the gel. This research demonstrated that 4-AP's emission characteristics could change depending on the microenvironment, providing insights into the material's structure (Datta et al., 1997).

Micellar Aggregation Study

4-AP served as a fluorescence probe to study the aggregation behavior of micelles formed by different surfactants. This research provided valuable information on the polarity of micelle-water interfaces and the location of the 4-AP probe within micelles (Saroja & Samanta, 1995).

Polyamide Dendron Synthesis

In the field of polymer science, 5-(2-aminoethoxy)-isophthalic acid, a related compound, was used to synthesize polyamide dendrons. This study highlights the application of such compounds in creating complex polymer structures, potentially useful in various material science applications (Voit & Wolf, 1997).

Protein Interaction Studies

4-Aminophthalimide derivatives have been developed for studying dynamic protein interactions. These compounds, with fluorescence properties sensitive to the local environment, provide a tool for understanding complex biological processes (Loving & Imperiali, 2008).

Polymer Synthesis

4-Aminophthalic acid has been polymerized electrochemically to produce low molecular weight polymers. These polymers demonstrated temperature stability comparable to polyamide-imide polymers, indicating potential applications in high-temperature environments (Phillips, Spewock & Alvino, 1976).

Safety and Hazards

The safety data sheet for 4-Aminoisophthalamide indicates that it is harmful if swallowed or inhaled. It may cause an allergic skin reaction and is suspected of causing genetic defects. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-aminobenzene-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-6-2-1-4(7(10)12)3-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTNPBFVLBUACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisophthalamide

Synthesis routes and methods

Procedure details

To a solution of 4-nitroisophthalamide (6.0 g (28.7 mmol) in ethanol (150.0 ml), stannous chloride (20.02 g (86.1 mmol) was added and the mixture was stirred at 70° C. overnight. After cooling, the reaction mixture was neutralized with a saturated aqueous sodium bicarbonate solution, and insolubles formed were removed by filtration. The filtrate was extracted with ethyl acetate and the extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2.59 g (50%) of 4-aminoisophthalamide as pale yellow crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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